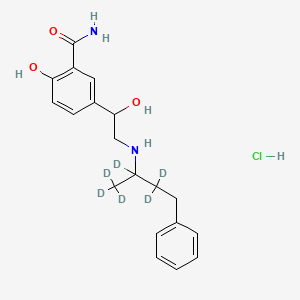
Labetalol-d6 (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Labetalol-d6 (hydrochloride) is a deuterated form of labetalol hydrochloride, a medication primarily used to treat high blood pressure. The deuterium atoms replace the hydrogen atoms in the molecule, which can be useful in pharmacokinetic studies. Labetalol itself is a combined alpha and beta-adrenergic antagonist, making it effective in managing hypertension and certain types of angina .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of labetalol-d6 (hydrochloride) involves several steps. One common method includes:
Reacting 1-methyl-3-phenylpropylamine with 5-bromoacetyl-2-hydroxybenzamide: in the presence of a solvent to form 2-hydroxy-5-[(1-methyl-3-phenylpropyl)amino]acetylbenzamide.
Reducing the intermediate: with sodium borohydride in the presence of a base and solvent to yield 2-hydroxy-5-[1-hydroxy-2-(1-methyl-3-phenylpropyl)amino]ethylbenzamide.
Adding water and toluene: to the reaction mixture, followed by separation of the aqueous layer.
Adding concentrated hydrochloric acid: to the aqueous layer to precipitate crude labetalol hydrochloride.
Purifying the crude product: through recrystallization using methanol and isopropyl alcohol.
Industrial Production Methods
Industrial production of labetalol hydrochloride typically involves similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often involving advanced purification techniques and stringent quality control measures .
化学反応の分析
Types of Reactions
Labetalol-d6 (hydrochloride) undergoes several types of chemical reactions:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically involve the conversion of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur, particularly at the aromatic ring or the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents are often used.
Major Products
The major products formed from these reactions include various derivatives of labetalol, such as its alcohols, ketones, and substituted aromatic compounds .
科学的研究の応用
Labetalol-d6 (hydrochloride) is extensively used in scientific research, particularly in the following fields:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) studies due to its deuterium labeling.
Biology: Helps in studying the metabolic pathways and pharmacokinetics of labetalol in biological systems.
Medicine: Used in clinical research to understand the drug’s behavior in the human body, including absorption, distribution, metabolism, and excretion.
Industry: Employed in the development of new antihypertensive drugs and in quality control processes.
作用機序
Labetalol-d6 (hydrochloride) exerts its effects by blocking alpha and beta-adrenergic receptors. This dual blockade results in:
Decreased heart rate: By blocking beta-adrenergic receptors, it reduces the heart rate and myocardial contractility.
Vasodilation: Blocking alpha-adrenergic receptors leads to vasodilation, reducing peripheral resistance and lowering blood pressure.
Reduced renin release: It also decreases renin release from the kidneys, contributing to its antihypertensive effects.
類似化合物との比較
Similar Compounds
Labetalol: The non-deuterated form, used widely in clinical settings.
Carvedilol: Another combined alpha and beta-blocker, used for hypertension and heart failure.
Propranolol: A non-selective beta-blocker, primarily used for hypertension and anxiety.
Atenolol: A selective beta1-blocker, used for hypertension and angina.
Uniqueness
Labetalol-d6 (hydrochloride) is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The presence of deuterium atoms can lead to differences in metabolic stability and absorption, making it a valuable tool in drug research and development .
特性
分子式 |
C19H25ClN2O3 |
|---|---|
分子量 |
370.9 g/mol |
IUPAC名 |
5-[2-[(1,1,1,2,3,3-hexadeuterio-4-phenylbutan-2-yl)amino]-1-hydroxyethyl]-2-hydroxybenzamide;hydrochloride |
InChI |
InChI=1S/C19H24N2O3.ClH/c1-13(7-8-14-5-3-2-4-6-14)21-12-18(23)15-9-10-17(22)16(11-15)19(20)24;/h2-6,9-11,13,18,21-23H,7-8,12H2,1H3,(H2,20,24);1H/i1D3,7D2,13D; |
InChIキー |
WQVZLXWQESQGIF-MVUYFSFSSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])CC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)C(=O)N)O.Cl |
正規SMILES |
CC(CCC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)C(=O)N)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[2-[[(5S)-5-acetamido-6-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-6-[[(2R)-2-[[(2Z)-2-(carbamothioylhydrazinylidene)acetyl]amino]-3-sulfanylpropanoyl]amino]-1-oxohexan-2-yl]amino]-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-6-oxohexyl]amino]-2-oxoethyl]-N-[2-(1H-imidazol-5-yl)ethyl]butanediamide](/img/structure/B15137161.png)
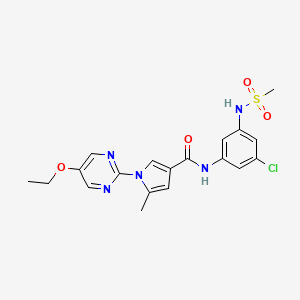
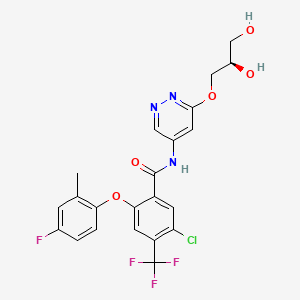
![5-[2-(dimethylamino)ethoxy]-N-[(1R)-1-[3-(1-ethylpyrazol-3-yl)-5-(1-methylpyrazol-4-yl)phenyl]ethyl]-2-methylbenzamide](/img/structure/B15137177.png)

![2-phenyl-3-[4-[2-[(E)-2-phenylethenyl]-2,3-dihydro-1,5-benzoxazepin-4-yl]phenyl]quinazolin-4-one](/img/structure/B15137191.png)
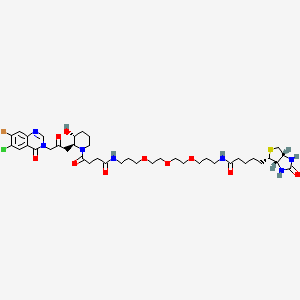
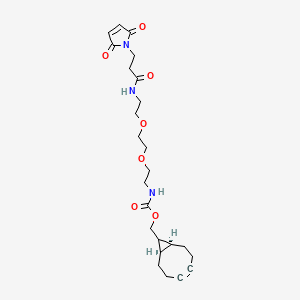
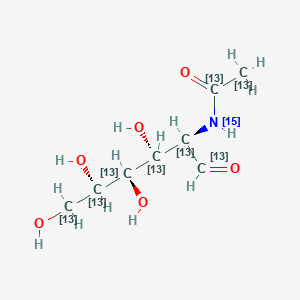
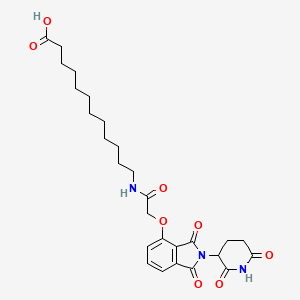
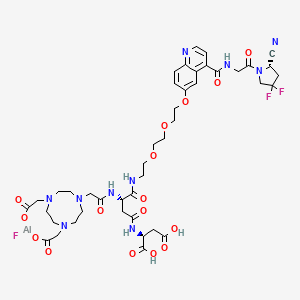
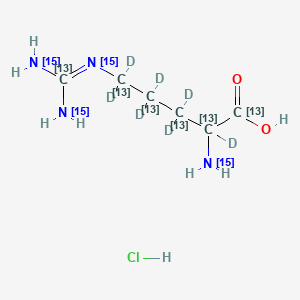
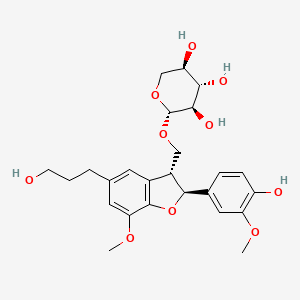
![4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(2R)-1,4-dioxan-2-yl]methylamino]-3-nitrophenyl]sulfonyl-2-(14-oxa-2,4,10-triazatricyclo[7.5.0.03,7]tetradeca-1(9),2,5,7-tetraen-10-yl)benzamide](/img/structure/B15137259.png)
